

Tandutinib vascular disruption versus normalization biomarker changes

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Tandutinib

CAS No.: 387867-13-2

Cat. No.: S548053

Get Quote

Tandutinib at a Glance

Tandutinib (MLN518) is an oral, small-molecule inhibitor that primarily targets several type III receptor tyrosine kinases. The table below summarizes its key characteristics based on the search results [1] [2].

Attribute	Description
Primary Targets	FMS-like tyrosine kinase 3 (FLT3), Platelet-Derived Growth Factor Receptor (PDGFR), c-KIT [1] [2].
Primary Indications (Under Investigation)	Acute Myelogenous Leukemia (AML), high-risk Myelodysplastic Syndrome (MDS), Glioblastoma [1] [2].
Key Finding in AML/MDS Phase I Trial	Evidence of antileukemic activity in 2 out of 5 evaluable patients with FLT3-ITD mutations; dose-limiting toxicity was reversible generalized muscle weakness [2].
Key Finding in Glioblastoma Trial	Used in combination with bevacizumab; a notable side effect was muscle weakness, with some patients showing a decremental response on repetitive nerve stimulation, suggesting neuromuscular junction toxicity [1].

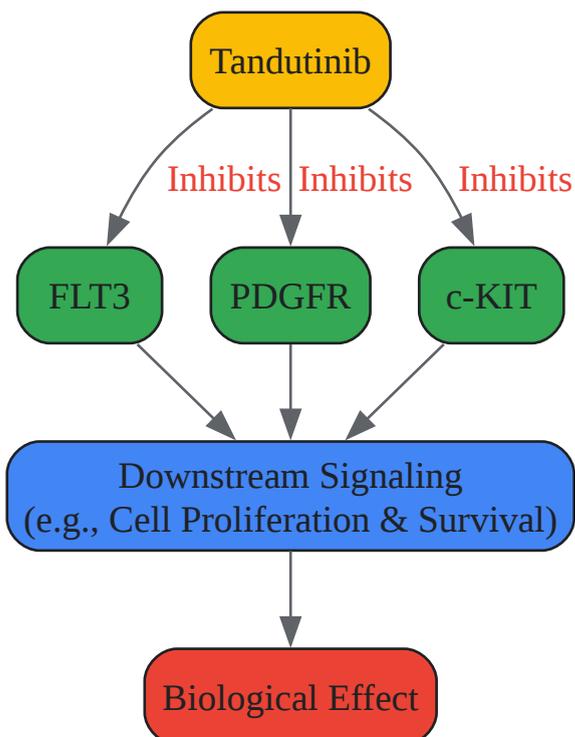
Vascular Normalization vs. Disruption

While the search results do not directly document **tandutinib**'s effect on vasculature, they explain the key concepts of vascular normalization and the role of its targets.

- **The Concept of Vascular Normalization:** Abnormal, leaky tumor blood vessels can hinder therapy delivery and create a hostile microenvironment. **Vascular normalization** is a strategy to correct these abnormalities, improving blood perfusion and enhancing the effectiveness of other treatments, such as immunotherapy [3]. This is often achieved by inhibiting pro-angiogenic factors.
- **Role of PDGFR Inhibition:** PDGFR signaling plays a crucial role in the maturation and stability of new blood vessels by recruiting supporting cells like pericytes [3]. As a PDGFR inhibitor, **tandutinib** could theoretically contribute to vascular normalization by preventing pericyte coverage, potentially making the vasculature more organized and less leaky. However, specific experimental data confirming this mechanism for **tandutinib** is not available in the search results.

Pathways and Workflow Diagram

The following diagram illustrates the primary known signaling pathway of **tandutinib** and the general workflow for evaluating its effects, based on the information gathered.



Click to download full resolution via product page

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Tandutinib - an overview [sciencedirect.com]
2. Phase 1 clinical results with tandutinib (MLN518), a ... - PubMed [pubmed.ncbi.nlm.nih.gov]
3. Vascular normalization: reshaping the tumor ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Tandutinib vascular disruption versus normalization biomarker changes]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548053#tandutinib-vascular-disruption-versus-normalization-biomarker-changes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com